N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide
Description
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran-2-carboxamide core linked via an ethyl group to a substituted 1,2,4-triazolone ring. The triazolone moiety contains a trifluoromethyl (-CF₃) group at position 3 and a methyl (-CH₃) group at position 4, which are critical for its electronic and steric properties. Such structural motifs are often associated with biological activity, particularly in medicinal chemistry, where trifluoromethyl groups enhance metabolic stability and lipophilicity .
Properties
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O3/c1-21-13(15(16,17)18)20-22(14(21)24)7-6-19-12(23)11-8-9-4-2-3-5-10(9)25-11/h2-5,8H,6-7H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUYBFFGDJMPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC3=CC=CC=C3O2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Step: : Synthesize the benzofuran-2-carboxylic acid derivative via a condensation reaction between salicylic aldehyde and a carboxylic acid chloride.
Formation of the Triazole Ring: : React 4-methyl-5-oxo-3-(trifluoromethyl)-1H-1,2,4-triazole with ethylamine to introduce the amine group.
Final Coupling: : Coupling reaction between the benzofuran-2-carboxylic acid derivative and the triazole amine derivative under amide bond-forming conditions (typically using coupling agents like EDCI or DCC).
Industrial Production Methods
For large-scale production, the process can be optimized to:
Utilize continuous flow reactors to enhance reaction efficiency.
Employ green chemistry principles to minimize waste and reduce the use of hazardous reagents.
Implement advanced purification techniques like HPLC and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The benzofuran moiety can undergo oxidation reactions to form ketone or quinone derivatives.
Reduction: : Reduction of the triazole ring can yield reduced nitrogen-containing species.
Substitution: : Halogenation or alkylation at the benzofuran ring can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Reduction with sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination, and alkyl halides for alkylation under basic conditions.
Major Products Formed
Oxidation produces benzofuran-ketone or quinone derivatives.
Reduction yields various amine or alcohol derivatives.
Substitution results in halogenated or alkylated benzofuran derivatives.
Scientific Research Applications
Antimicrobial Activity
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide has been investigated for its antimicrobial properties. Similar compounds have shown effectiveness against various pathogens, including bacteria and fungi. For example:
| Compound | Target Pathogen | Activity |
|---|---|---|
| 2-Mercaptobenzothiazole | Antimicrobial | Effective against Gram-positive bacteria |
| N-Hexyl derivative | Mycobacterium tuberculosis | Minimum inhibitory concentration (MIC) of 62.5 µM |
These findings suggest that derivatives of this compound could serve as potential antimicrobial agents in treating infections resistant to conventional therapies .
Enzyme Inhibition
The compound's structure allows it to interact with enzymes involved in critical biological processes. Studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in treating neurodegenerative diseases like Alzheimer's. For instance:
| Enzyme | IC50 Values | Reference Compound |
|---|---|---|
| AChE | 27.04–106.75 µM | Rivastigmine |
| BuChE | 58.01–277.48 µM | Rivastigmine |
These results indicate that this compound may have potential as a multitarget inhibitor in neuropharmacology .
Anticancer Properties
The compound's ability to induce cytotoxic effects on cancer cells has been noted in preliminary studies. It has been tested against various human cancer cell lines, showing promising results in inhibiting cell proliferation without significant cytotoxicity to healthy cells . The mechanism of action may involve apoptosis induction or cell cycle arrest.
Case Studies and Research Findings
Numerous studies have documented the synthesis and biological evaluation of compounds similar to this compound:
- Antimicrobial Screening : Various derivatives were screened against Mycobacterium tuberculosis and other pathogens, revealing moderate to high activity levels.
- Enzyme Inhibition Studies : Molecular docking studies indicated non-covalent interactions with active sites of AChE and BuChE, suggesting potential as therapeutic agents for cognitive disorders.
- Cytotoxicity Assessments : Evaluation against cancer cell lines demonstrated selective toxicity towards tumor cells while sparing normal cells.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. Its triazole ring can chelate metal ions in the active sites of enzymes, inhibiting their function. The benzofuran moiety can interact with biological membranes, affecting cell permeability and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several analogs listed in the literature.
Table 1: Structural Comparison of Key Analogs
| Compound ID/Name | Core Structure | Substituents/Modifications |
|---|---|---|
| N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide (Target) | Benzofuran + 1,2,4-triazolone | -CF₃ (C3), -CH₃ (C4), ethyl linker |
| 5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-ylmethanone (881044-57-1) | Phenyl + 1,2,4-triazole | -CF₃ (C3), -NH₂ (C5), 2-methylphenyl ketone |
| 1-[6-methyl-3-(4-methylphenyl)-1-(1-oxobutyl)imidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl] Butanone (881441-04-9) | Imidazo-thiadiazine | Butanone linker, 4-methylphenyl, methyl at C6 |
| 1-[1-acetyl-3-(3,4-dichlorophenyl)-6-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl] Ethanone (881441-18-5) | Imidazo-thiadiazine | Acetyl group, 3,4-dichlorophenyl, phenyl at C6 |
Key Observations:
Triazole/Triazolone vs. Imidazo-Thiadiazine Cores :
- The target compound’s 1,2,4-triazolone ring is a saturated derivative of 1,2,4-triazole, offering hydrogen-bonding capabilities via the carbonyl oxygen. In contrast, imidazo-thiadiazine analogs (e.g., 881441-04-9, 881441-18-5) contain fused heterocycles with sulfur atoms, which may influence redox properties or binding to metal ions .
Substituent Effects: The trifluoromethyl group in the target and 881044-57-1 enhances electronegativity and resistance to oxidative metabolism. Dichlorophenyl (881441-18-5) and methylphenyl (881441-04-9) substituents in imidazo-thiadiazines introduce hydrophobicity, which could improve membrane permeability but may also increase off-target interactions .
Linker Variations: The ethyl linker in the target compound provides conformational flexibility, whereas butanone/ethanone linkers in analogs (e.g., 881441-04-9) introduce ketone functionalities that may participate in covalent bonding or hydrogen-bonding networks .
Methodological Considerations for Structural Analysis
Biological Activity
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework comprising a benzofuran core and a triazole moiety, which is significant for its pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 394.34 g/mol. Its synthesis typically involves multi-step organic reactions, often employing techniques such as microwave-assisted synthesis to enhance yield and purity. Analytical methods like nuclear magnetic resonance (NMR) and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that compounds containing the triazole ring exhibit notable antimicrobial activity. For instance, derivatives of 1,2,4-triazole have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of trifluoromethyl groups in the structure may enhance this activity by increasing lipophilicity and facilitating better membrane penetration.
Antiparasitic Activity
Compounds similar to this compound have demonstrated antiparasitic properties. For example, triazole derivatives have been studied for their activity against protozoan parasites such as Trypanosoma cruzi, with some exhibiting significant inhibitory effects on parasite growth in vitro .
Anticancer Potential
The anticancer activity of triazole-containing compounds has also been documented. A review highlighted that certain 1,2,4-triazole derivatives possess cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the triazole ring can enhance anticancer efficacy .
Case Studies
- Antibacterial Activity : A study demonstrated that a related triazole compound exhibited micromolar activity against Bacillus subtilis and Pseudomonas fluorescens, suggesting potential applications in treating bacterial infections .
- Antiparasitic Efficacy : In vitro assays showed that specific triazole derivatives significantly reduced the viability of Entamoeba histolytica, outperforming traditional treatments like metronidazole .
- Cytotoxicity : Research on structurally similar compounds revealed IC50 values below 10 µg/mL against various cancer cell lines, indicating promising anticancer potential .
Data Table of Biological Activities
| Activity Type | Compound Type | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|---|
| Antibacterial | Triazole derivative | E. coli, S. aureus | Micromolar range |
| Antiparasitic | Triazole derivative | Trypanosoma cruzi | Significant growth inhibition |
| Anticancer | Triazole derivative | Various cancer cell lines | IC50 < 10 µg/mL |
Q & A
Basic Research Questions
Q. What are the key structural features of this compound that influence its reactivity and physicochemical properties?
- The compound contains a trifluoromethyl group, a benzofuran ring, and a 1,2,4-triazolone moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzofuran scaffold may contribute to π-π stacking interactions in biological targets. The triazolone ring introduces polarity and hydrogen-bonding potential .
- Methodological Insight : To assess these effects, computational tools (e.g., DFT calculations) can predict electron-withdrawing/donating properties of substituents. Experimentally, logP measurements and solubility assays in DMSO/PBS buffer are recommended.
Q. What are the common synthetic routes for preparing this compound and its analogs?
- Step 1 : Condensation of benzofuran-2-carboxylic acid with an ethylenediamine derivative to form the amide linkage.
- Step 2 : Cyclization with trifluoromethyl-substituted triazolone precursors under acidic or basic conditions (e.g., using ammonium persulfate as an oxidizing agent) .
- Key Reaction Parameters : Temperature (80–120°C), solvent (DMF or ethanol), and catalyst (e.g., DMAP for amidation). Yields typically range from 37–70% for analogous triazolone derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity in large-scale synthesis?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables like temperature, solvent ratio, and catalyst concentration. For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control of reaction parameters and reduce side products .
- Purification Strategies : Employ flash chromatography (e.g., ethyl acetate/hexane gradients) or preparative HPLC with C18 columns. Purity ≥95% is achievable, as demonstrated in triazolone analogs .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for structural confirmation?
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping signals in the triazolone and benzofuran regions.
- X-ray Crystallography : Single-crystal analysis resolves stereochemical uncertainties, as applied to similar trifluoromethyl-containing compounds .
Q. What strategies are effective in analyzing the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via LC-MS (ESI+ mode) to identify labile groups (e.g., triazolone ring oxidation) .
Methodological Recommendations
- Structure-Activity Relationship (SAR) Analysis : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with difluoromethyl) and test bioactivity in enzyme inhibition assays (e.g., kinase panels) .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., CYP450 isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
